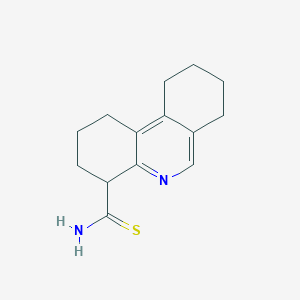
1,2,3,4,7,8,9,10-Octahydrophenanthridine-4-carbothioamide
Katalognummer B8535573
Molekulargewicht: 246.37 g/mol
InChI-Schlüssel: HLAKZWYUXXITMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Patent
US04046895
Procedure details


A solution of 1,2,3,4,7,8,9,10-Octahydrophenanthridine (17.1 g, 0.91 mole) in benzene (100 ml.) was cooled to 0° C. and treated portionwise under an inert atmosphere with a 9% w/v solution of n-butyl-lithium in hexane (40 ml. 0.56 mole). After the addition was complete the mixture was stirred for a further 0.5 h and the resulting 4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine then treated in situ with trimethylsilylisothiocyanate (13 ml., 0.91 mole) and stirred a further hour. The reaction mixture was treated with 2N HCl (100 ml.), the layers separated and the aqueous layer washed with ethyl acetate (100 ml.). The pH of the aqueous solution was adjusted to 9 with Na2CO3 and the solution was extracted with chloroform (3 × 100 ml.). Drying (MgSO4) and evaporation of the combined organic layers gave a yellow oil which crystallised in trituration with hexane. Recrystallisation of the solid from benzene gave the title compound as white needles (4 g, 18%) M.P. 162° C.
Name
1,2,3,4,7,8,9,10-Octahydrophenanthridine
Quantity
17.1 g
Type
reactant
Reaction Step One




Name
4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three


Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1[C:14]2[C:5](=[N:6][CH:7]=[C:8]3[C:13]=2[CH2:12][CH2:11][CH2:10][CH2:9]3)[CH2:4][CH2:3][CH2:2]1.C([Li])CCC.CCCCCC.[Li]C1C2C(=C3C(=CN=2)CCCC3)CCC1.C[Si]([N:45]=[C:46]=[S:47])(C)C.Cl>C1C=CC=CC=1>[CH2:1]1[C:14]2[C:5](=[N:6][CH:7]=[C:8]3[C:13]=2[CH2:12][CH2:11][CH2:10][CH2:9]3)[CH:4]([C:46](=[S:47])[NH2:45])[CH2:3][CH2:2]1
|
Inputs


Step One
|
Name
|
1,2,3,4,7,8,9,10-Octahydrophenanthridine
|
|
Quantity
|
17.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCCC2=NC=C3CCCCC3=C12
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCC
|
Step Three
|
Name
|
4-lithio-1,2,3,4,7,8,9,10-octahydrophenanthridine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Li]C1CCCC2=C3CCCCC3=CN=C12
|
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Si](C)(C)N=C=S
|
Step Four
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for a further 0.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred a further hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the layers separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the aqueous layer washed with ethyl acetate (100 ml.)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with chloroform (3 × 100 ml.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Drying
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(MgSO4) and evaporation of the combined organic layers
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a yellow oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallised in trituration with hexane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallisation of the solid from benzene
|
Outcomes


Product
Details
Reaction Time |
0.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCC(C2=NC=C3CCCCC3=C12)C(N)=S
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4 g | |
| YIELD: PERCENTYIELD | 18% | |
| YIELD: CALCULATEDPERCENTYIELD | 1.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

